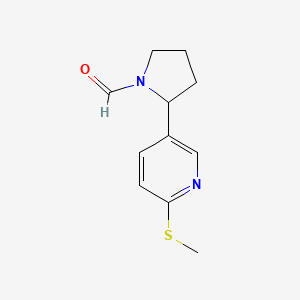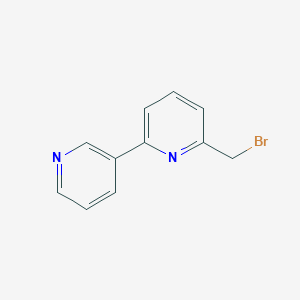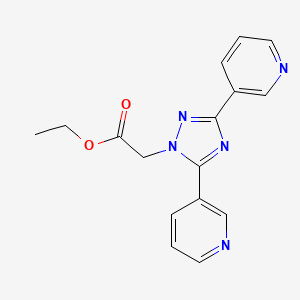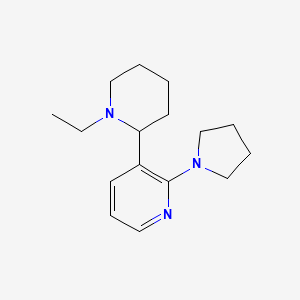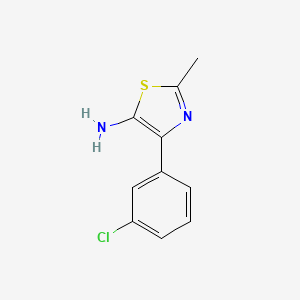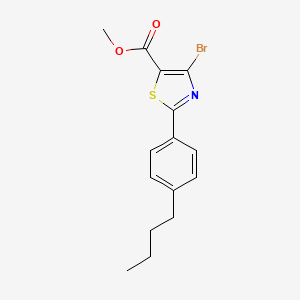![molecular formula C18H22ClF3N2O5 B11814093 [2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate](/img/structure/B11814093.png)
[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate involves multiple stepsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties .
Biology
In biological research, this compound is studied for its interactions with biological molecules. It is used to investigate the mechanisms of enzyme inhibition and receptor binding, providing insights into cellular processes .
Medicine
In medicine, [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate is explored for its potential therapeutic applications. As an alkyl amine renin inhibitor, it has shown promise in treating cardiovascular diseases by regulating blood pressure and fluid balance .
Industry
In the industrial sector, this compound is used in the development of pharmaceuticals and agrochemicals. Its unique properties make it valuable for creating products with specific functions and improved efficacy .
Mechanism of Action
The mechanism of action of [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate involves its role as a renin inhibitor. Renin is an enzyme that plays a crucial role in the regulation of blood pressure and electrolyte balance. By inhibiting renin, this compound helps to reduce the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and improving cardiovascular health .
Comparison with Similar Compounds
Similar Compounds
Aliskiren: Another renin inhibitor used in the treatment of hypertension.
Remikiren: A renin inhibitor studied for its potential in cardiovascular therapy.
Zankiren: A compound with similar renin-inhibiting properties.
Uniqueness
What sets [2-[®-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate apart from these similar compounds is its unique structure, which allows for more specific interactions with the renin enzyme. This specificity can lead to improved efficacy and reduced side effects in therapeutic applications .
Properties
Molecular Formula |
C18H22ClF3N2O5 |
|---|---|
Molecular Weight |
438.8 g/mol |
IUPAC Name |
[2-[(R)-(3-chlorophenyl)-[(3R)-piperidin-3-yl]methoxy]ethyl-methoxycarbonylamino] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C18H22ClF3N2O5/c1-27-17(26)24(29-16(25)18(20,21)22)8-9-28-15(13-5-3-7-23-11-13)12-4-2-6-14(19)10-12/h2,4,6,10,13,15,23H,3,5,7-9,11H2,1H3/t13-,15+/m1/s1 |
InChI Key |
PJDJKDUHVUECKF-HIFRSBDPSA-N |
Isomeric SMILES |
COC(=O)N(CCO[C@H]([C@@H]1CCCNC1)C2=CC(=CC=C2)Cl)OC(=O)C(F)(F)F |
Canonical SMILES |
COC(=O)N(CCOC(C1CCCNC1)C2=CC(=CC=C2)Cl)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11814010.png)
